molecular formula CH3BF3K B1592534 Potassium methyltrifluoroborate CAS No. 13862-28-7

Potassium methyltrifluoroborate

Cat. No.: B1592534
CAS No.: 13862-28-7
M. Wt: 121.94 g/mol
InChI Key: XMQFVHVGFQJMFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium methyltrifluoroborate is an inorganic compound with the chemical formula CH₃BF₃K. It belongs to the class of organotrifluoroborates, which are known for their stability and versatility in various chemical reactions. This compound is particularly valued for its role in cross-coupling reactions, making it a crucial reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium methyltrifluoroborate can be synthesized through several methods. One common approach involves the reaction of methylboronic acid with potassium hydrogen fluoride (KHF₂). This method is efficient and yields a stable product. Another method involves the reaction of methyl Grignard reagents with boron trifluoride etherate, followed by treatment with potassium fluoride .

Industrial Production Methods

In industrial settings, the production of this compound often employs continuous-flow chemistry techniques. This approach enhances the scalability and efficiency of the synthesis process, allowing for the production of large quantities of the compound .

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

KMeBF₃ is most prominently used in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions to form C–C bonds between aryl/hetaryl electrophiles and the methyl group. Key features include:

Reaction Mechanism

  • Oxidative Addition : Aryl/hetaryl electrophiles (e.g., halides, mesylates) react with Pd⁰ to form Pdᴵᴵ intermediates.

  • Transmetalation : KMeBF₃ transfers the methyl group to Pdᴵᴵ via hydrolysis to the boronate species.

  • Reductive Elimination : The Pdᴵᴵ intermediate releases the coupled product, regenerating Pd⁰ .

Catalytic Systems and Substrate Scope

Electrophile TypeCatalyst SystemBaseSolventYield RangeReference
Aryl BromidesPdCl₂(dppf)·CH₂Cl₂ (9 mol %)Cs₂CO₃THF/H₂O65–92%
Aryl ChloridesPd(OAc)₂ + RuPhos (2–4 mol %)K₂CO₃DMF/H₂O70–95%
Hetaryl MesylatesPd(OAc)₂ + SPhos (5 mol %)K₃PO₄Dioxane/H₂O50–85%

Notable Applications :

  • Methylation of 6-chloropurine derivatives under microwave conditions (Pd(OAc)₂/TPPTS) to yield substituted purines (>80% yield) .

  • Coupling with aryl mesylates (e.g., Boc-protected aminomethyltrifluoroborate) to synthesize functionalized amines .

Late-Stage Methylation of Aryl Chlorides

KMeBF₃ enables efficient isotopic labeling (e.g., ¹³C, ¹⁴C) in drug-like molecules. A 2023 study optimized conditions for late-stage methylation using high-throughput experimentation :

Optimized Protocol

  • Catalyst : Pd(OAc)₂ (2 mol %)

  • Ligand : RuPhos (4 mol %)

  • Base : K₂CO₃ (2 equiv)

  • Solvent : DMF/H₂O (4:1)

  • Temperature : 100°C

Case Studies

SubstrateProduct (Isotopologue)Yield (%)Application
Amoxapine (aryl-Cl)[¹³C]-Methylated98Antidepressant derivative
Chlormezanone[¹³C]-Methylated97Muscle relaxant analog

This protocol avoids column chromatography, enhancing practicality for radiochemical synthesis .

Comparison with Other Methylating Agents

KMeBF₃ outperforms traditional reagents in stability and handling:

ReagentStabilityHandlingTypical ExcessCatalyst Loading
KMeBF₃Air/moistureFree-flowing solid1.2–1.5 equiv2–5 mol %
Methylboronic AcidHygroscopicDeliquescent3–5 equiv20–40 mol %
TrimethylboroxineMoisture-sensitiveRequires drying3 equiv10–15 mol %

Advantages :

  • No protodeboronation side reactions.

  • Compatible with functional groups (e.g., esters, amines) .

Limitations and Challenges

  • Steric Hindrance : Bulky substrates (e.g., ortho-substituted aryl chlorides) require higher catalyst loadings (up to 10 mol %) .

  • Heterocycle Compatibility : Electron-deficient hetarenes (e.g., pyridines) may necessitate ligand tuning (e.g., XPhos instead of RuPhos) .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Potassium methyltrifluoroborate is characterized by its stability and reactivity, which are crucial for its role in cross-coupling reactions. The compound primarily participates in the Suzuki-Miyaura cross-coupling reaction , where it acts as a nucleophilic boron reagent. This reaction allows for the coupling of aryl or vinyl halides with organoboron compounds to form substituted products, making KMeBF₃ an essential tool in synthetic organic chemistry.

Key Mechanism:

  • Target of Action : Organic substrates in cross-coupling reactions.
  • Mode of Action : Acts as a nucleophile, forming new carbon-carbon bonds.
  • Biochemical Pathways : Primarily involves the Suzuki-Miyaura mechanism, which facilitates the coupling process under basic conditions with palladium catalysts.

Applications in Scientific Research

This compound has a wide array of applications across various fields:

  • Organic Synthesis :
    • KMeBF₃ is extensively used to form carbon-carbon bonds through cross-coupling reactions. It has been successfully employed to synthesize complex organic molecules, including pharmaceuticals and agrochemicals .
  • Medicinal Chemistry :
    • The compound is instrumental in synthesizing pharmaceutical intermediates. For example, it has been used to modify halopurines, leading to the development of biologically active compounds .
  • Material Science :
    • KMeBF₃ is utilized in producing fine chemicals and materials, enhancing selectivity and efficiency in industrial processes .
  • Biological Applications :
    • Beyond synthetic chemistry, this compound aids in the modification of biomolecules, contributing to drug development and diagnostic tool creation .

Case Study 1: Synthesis of Substituted Purines

Recent research demonstrated the successful application of this compound in synthesizing substituted purines via palladium-catalyzed cross-coupling with halopurines. The study reported high yields when using specific palladium catalysts under optimized conditions, showcasing the reagent's effectiveness in producing biologically relevant compounds .

Case Study 2: Industrial Applications

In industrial settings, this compound has been employed for large-scale production processes utilizing continuous-flow chemistry techniques. This method enhances scalability and efficiency, allowing for the synthesis of various organic compounds while maintaining high purity levels .

Comparison with Similar Compounds

Similar Compounds

  • Potassium ethyltrifluoroborate
  • Potassium phenyltrifluoroborate
  • Potassium vinyltrifluoroborate

Uniqueness

Potassium methyltrifluoroborate is unique due to its high stability and reactivity under a wide range of conditions. Unlike boronic acids and esters, it is moisture- and air-stable, making it easier to handle and store . Additionally, its ability to participate in a variety of cross-coupling reactions with high efficiency and selectivity sets it apart from other organoboron reagents .

Biological Activity

Potassium methyltrifluoroborate (KMeBF₃) is a significant organotrifluoroborate compound utilized primarily in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This article explores its biological activity, mechanisms, applications in medicinal chemistry, and relevant research findings.

Overview of this compound

Chemical Structure and Properties

  • Chemical Formula : CH₃BF₃K
  • Molecular Weight : 133.87 g/mol
  • Physical State : Solid at room temperature
  • Solubility : Soluble in polar solvents such as water and alcohols

This compound is recognized for its stability and versatility, making it an essential reagent in organic chemistry. Its primary function is to facilitate the formation of carbon-carbon bonds through cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reaction
The primary mechanism by which this compound exerts its biological activity is through the Suzuki-Miyaura cross-coupling reaction. This reaction involves:

  • Activation of the Boron Compound : The boron atom in KMeBF₃ acts as a nucleophile, reacting with electrophiles (e.g., aryl halides).
  • Formation of Carbon-Carbon Bonds : The reaction results in the formation of new carbon-carbon bonds, which are crucial for synthesizing various organic compounds, including pharmaceuticals.

Applications in Medicinal Chemistry

This compound has been extensively employed in the synthesis of biologically active compounds. Some notable applications include:

  • Synthesis of Anticancer Agents : It has been used to synthesize compounds that show potential anticancer activity.
  • Development of G-Protein Coupled Receptor Antagonists : The compound plays a role in creating inhibitors for various receptors, enhancing drug development processes.
  • Pharmaceutical Intermediates : KMeBF₃ is utilized to produce intermediates that are essential for synthesizing complex drugs.

Table 1: Summary of Research Findings on this compound

Study ReferenceReaction TypeYield (%)Notable Compounds Synthesized
Suzuki Coupling60-85Substituted Aromatics
Cross-Coupling29-77Cyclopropyl Derivatives
Halopurine Synthesis70-90Substituted Purines
  • Study on Cross-Coupling Reactions : Molander et al. demonstrated that this compound effectively couples with various electrophiles, yielding substituted aromatic compounds critical for drug discovery .
  • Research on Cyclopropyl Derivatives : A study highlighted the successful synthesis of cyclopropyl-containing compounds using this compound, achieving moderate to good yields (29%-77%) . These compounds are significant due to their presence in many natural products and drugs.
  • Synthesis of Substituted Purines : Another important application involved using KMeBF₃ to synthesize substituted purines from halopurines with yields ranging from 70% to 90%, showcasing its utility in creating biologically relevant molecules .

Pharmacokinetics and Toxicology

While this compound is primarily a reagent rather than a drug, understanding its pharmacokinetics is essential for safety during handling and application:

  • Stability : It is stable under air and moisture, reducing risks during laboratory use.
  • Toxicity Studies : Limited data exists on its toxicity; however, standard safety protocols should be followed due to its chemical nature.

Q & A

Basic Research Questions

Q. What are the primary catalytic systems used in cross-coupling reactions involving potassium methyltrifluoroborate?

this compound is widely used in palladium- and iridium-catalyzed reactions. For example, iridium catalysts (e.g., [Ir(cod)OMe]₂) paired with pivaloyl directing groups enable selective C–H methylation of indoles at the C2 position . Palladium systems (e.g., Pd(OAc)₂ with ligands like SPhos or RuPhos) are effective for late-stage methylation of aryl chlorides .

Q. What solvents and reaction conditions are optimal for iridium-catalyzed methylation using this compound?

Reactions typically use tetrahydrofuran (THF) or 1,4-dioxane under inert atmospheres (N₂/Ar). Silver salts (e.g., Ag₂CO₃) act as oxidants to regenerate the active Ir(III) catalyst. Temperatures range from 80–100°C, with yields dependent on substrate steric effects .

Q. How are products purified after Suzuki-Miyaura couplings with this compound?

Common methods include preparative thin-layer chromatography (TLC) with solvent systems like CH₂Cl₂/MeOH/heptane or column chromatography. Recrystallization is also employed for high-purity isolation .

Q. What are the key applications of this compound in medicinal chemistry?

It facilitates the synthesis of bromodomain inhibitors for cancer therapy and serves as a methyl source for isotopically labeled drug candidates (e.g., ¹³C- or deuterated analogs) .

Advanced Research Questions

Q. How can reaction conditions be optimized for palladium-catalyzed methylation of aryl chlorides using this compound?

High-throughput screening is recommended to evaluate ligands, bases, and solvents. Optimal conditions include Pd(OAc)₂ with RuPhos ligand, Cs₂CO₃ base, and 1,4-dioxane at 100°C. Substrate scope limitations arise with electron-deficient aryl chlorides due to reduced oxidative addition efficiency .

Q. What methodologies address contradictions in reported yields for Suzuki-Miyaura couplings involving this compound?

Systematic analysis of steric/electronic effects, catalyst loading (e.g., 2–5 mol%), and ligand choice (e.g., bulky ligands for hindered substrates) is critical. Conflicting data may arise from variations in inert atmosphere quality or trace moisture .

Q. How can isotopic labeling be achieved using this compound while maintaining reaction efficiency?

Synthesize ¹³C- or deuterated methyltrifluoroborate via boronic acid intermediates. Ensure compatibility with reaction conditions (e.g., avoiding protic solvents that may cause isotopic exchange). Validation via NMR or mass spectrometry is essential .

Q. What mechanistic insights explain the role of directing groups in iridium-catalyzed C–H methylation?

Pivaloyl directing groups coordinate with iridium to form a five-membered iridacycle intermediate, favoring C2 over C4 activation due to lower transition-state energy. Transmetalation with this compound precedes reductive elimination to yield the methylated product .

Properties

IUPAC Name

potassium;trifluoro(methyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3BF3.K/c1-2(3,4)5;/h1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQFVHVGFQJMFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635655
Record name Potassium trifluoro(methyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13862-28-7
Record name Borate(1-), trifluoromethyl-, potassium, (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13862-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium trifluoro(methyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium Trifluoro(methyl)borate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.